Cas no 56671-81-9 (3-Bromocyclohex-2-enone)

3-Bromocyclohex-2-enone is a versatile brominated cyclic enone widely used in organic synthesis and pharmaceutical research. Its α,β-unsaturated carbonyl structure, combined with the reactive bromine substituent, makes it a valuable intermediate for nucleophilic substitutions, cycloadditions, and cross-coupling reactions. The compound's rigid cyclohexenone scaffold provides stereochemical control in synthetic pathways, enabling the construction of complex heterocycles and functionalized cyclohexane derivatives. It is particularly useful in the synthesis of biologically active molecules, agrochemicals, and fine chemicals. The bromine moiety offers a handle for further functionalization, enhancing its utility in medicinal chemistry and material science applications. High purity grades ensure consistent performance in demanding synthetic protocols.
3-Bromocyclohex-2-enone structure
3-Bromocyclohex-2-enone structure
Product Name:3-Bromocyclohex-2-enone
CAS No:56671-81-9
MF:C6H7BrO
MW:175.023181200027
MDL:MFCD00015782
CID:871372
PubChem ID:10965038
Update Time:2026-04-29

3-Bromocyclohex-2-enone Chemical and Physical Properties

Names and Identifiers

    • 3-Bromocyclohex-2-enone
    • 3-bromo-2-Cyclohexen-1-one
    • 3-bromocyclohex-2-en-1-one
    • 3-Brom-2-cyclohexen-1-on
    • 3-Brom-cyclohexen-2-on
    • 3-bromo-2-cyclohexenone
    • MDL: MFCD00015782
    • Inchi: InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
    • InChI Key: BVSMYYHGYVHWCD-UHFFFAOYSA-N
    • SMILES: C1CC(=CC(=O)C1)Br

Computed Properties

  • Exact Mass: 173.96800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.01820

3-Bromocyclohex-2-enone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-Bromocyclohex-2-enone Pricemore >>

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3-Bromocyclohex-2-enone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56671-81-9)3-Bromocyclohex-2-enone
Order Number:A903936
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:15
Price ($):1428.0
Email:sales@amadischem.com

Additional information on 3-Bromocyclohex-2-enone

3-Bromocyclohex-2-enone: A Comprehensive Overview

3-Bromocyclohex-2-enone (CAS No. 56671-81-9) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its brominated cyclohexenone structure, exhibits unique chemical properties that make it a valuable tool in various research and industrial applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements associated with 3-Bromocyclohex-2-enone, providing a comprehensive understanding of its significance in modern chemistry.

The molecular structure of 3-Bromocyclohex-2-enone consists of a six-membered cyclohexene ring with a ketone group at the 2-position and a bromine atom at the 3-position. This arrangement imparts the compound with distinct electronic and steric properties, making it highly reactive in various chemical transformations. The presence of the bromine atom introduces additional functionality, enabling it to participate in a wide range of substitution and elimination reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of complex natural products and bioactive molecules.

One of the most notable aspects of 3-Bromocyclohex-2-enone is its role as a key intermediate in organic synthesis. Researchers have utilized this compound to construct intricate molecular frameworks, leveraging its reactivity to achieve challenging transformations. For instance, recent advancements in enantioselective synthesis have demonstrated the ability to use 3-Bromocyclohex-2-enone as a precursor for producing chiral compounds with high enantiomeric excess. These findings underscore its importance in drug discovery and development processes.

In addition to its synthetic applications, 3-Bromocyclohex-2-enone has also found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with unique mechanical and thermal properties. Recent studies have explored its potential as a building block for advanced coatings and adhesives, showcasing its versatility beyond traditional chemical applications.

The synthesis of 3-Bromocyclohex-2-enone has been optimized over the years, with researchers developing efficient methodologies to achieve high yields and purity. One such approach involves the bromination of cyclohexenones using electrophilic bromination agents under controlled conditions. This method not only ensures high regioselectivity but also minimizes side reactions, making it suitable for large-scale production.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 3-Bromocyclohex-2-enone's reactivity. Advanced quantum mechanical calculations have provided insights into its electronic structure and reaction mechanisms, enabling chemists to predict and design novel reactions with greater accuracy. These computational tools have also facilitated the discovery of new synthetic pathways for this compound, paving the way for future innovations.

In conclusion, 3-Bromocyclohex-2-enone (CAS No. 56671-81-9) stands as a testament to the ingenuity and progress in modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to make it an indispensable compound in both academic research and industrial settings. As ongoing research unlocks new possibilities for this compound, we can expect even greater contributions to the fields of organic chemistry, pharmacology, and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56671-81-9)3-Bromocyclohex-2-enone
A903936
Purity:99%
Quantity:1g
Price ($):1428.0
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